

A Comprehensive Technical Guide to 1,3,5-Tris(4-nitrophenyl)benzene

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Compound of Interest

Compound Name: **1,3,5-Tris(4-nitrophenyl)benzene**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1,3,5-Tris(4-nitrophenyl)benzene**, a pivotal compound in biochemical research and materials science. This document details its chemical properties, synthesis, and key applications, supported by experimental data and procedural outlines.

Nomenclature and Chemical Identity

The formal IUPAC name for the compound is **1,3,5-Tris(4-nitrophenyl)benzene**^[1]. It is a symmetrical aromatic compound characterized by a central benzene ring substituted with three 4-nitrophenyl groups at the 1, 3, and 5 positions.

Identifier	Value
IUPAC Name	1,3,5-Tris(4-nitrophenyl)benzene[1][2]
CAS Number	29102-61-2[2][3]
Molecular Formula	C ₂₄ H ₁₅ N ₃ O ₆ [2][3]
Molecular Weight	441.39 g/mol [3]
InChI Key	GCJMOUZZEAVLLT-UHFFFAOYSA-N[1]
Canonical SMILES	C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)--INVALID-LINK--[O-])C4=CC=C(C=C4)--INVALID-LINK--[O-])--INVALID-LINK--[O-][1]

Physicochemical and Spectroscopic Data

The compound's properties are well-documented, making it a reliable building block in various synthetic applications.

Table 2.1: Physicochemical Properties

Property	Value	Source
Appearance	White to Yellow/Brown Solid	[3][4]
Melting Point	151–152 °C	[4]
Storage Temperature	2–8°C	[3]
Topological Polar Surface Area	137.46 Å ²	[1][5]

Table 2.2: Spectroscopic Data

Technique	Data
**FT-IR (KBr, cm^{-1}) **	$\nu_{\text{max}} = 3043$ (aromatic C-H), 1595 (aromatic C=C), 1489 (aromatic C=C), 1379 (nitro group N-O stretch)[2][4]
^1H NMR (CDCl_3 , 500 MHz)	$\delta = 7.70$ (s, 3H), 7.62 (d, $J=8.2$ Hz, 6H), 7.56 (d, $J=8.1$ Hz, 6H)[4]
^{13}C NMR (CDCl_3 , 125 MHz)	$\delta = 141.6, 139.7, 132.1, 128.9, 125.0, 122.3$ [4]

Experimental Protocols

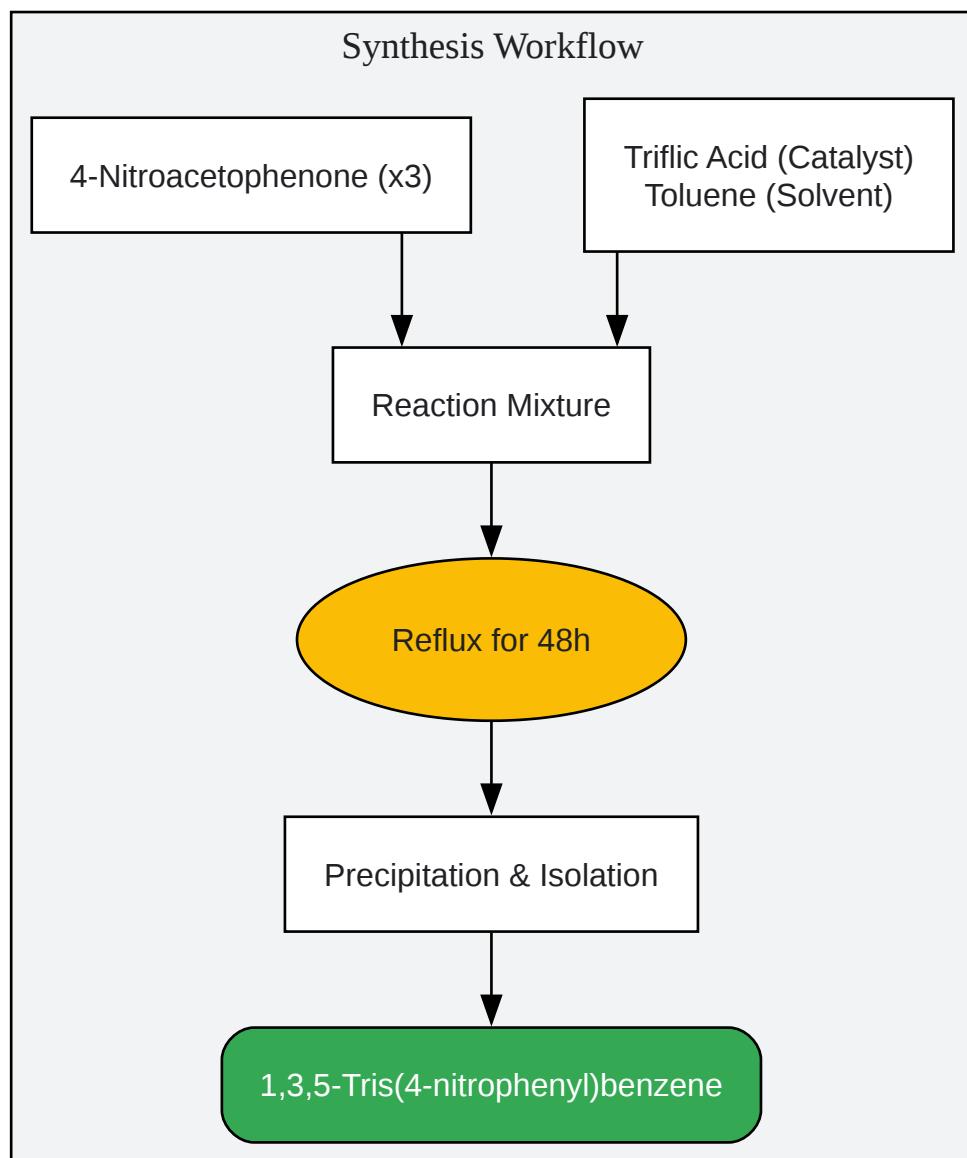
Detailed methodologies for the synthesis and subsequent reduction of **1,3,5-Tris(4-nitrophenyl)benzene** are provided below.

Synthesis via Acid-Catalyzed Cyclotrimerization

The most common route for synthesizing **1,3,5-Tris(4-nitrophenyl)benzene** is the acid-catalyzed cyclotrimerization of 4-nitroacetophenone[2][6]. This process involves the self-condensation of three ketone molecules.

Protocol:

- A mixture of 4-nitroacetophenone (10 g, 60.5 mmol) and trifluoromethanesulfonic acid (triflic acid, 400 μL) is prepared in toluene (40 mL).
- The reaction mixture is heated to reflux for 48 hours[2].
- Progress is monitored via Thin-Layer Chromatography (TLC).
- Upon completion, the mixture is cooled, and the resulting precipitate is collected.
- The solid is washed and dried to yield the final product.



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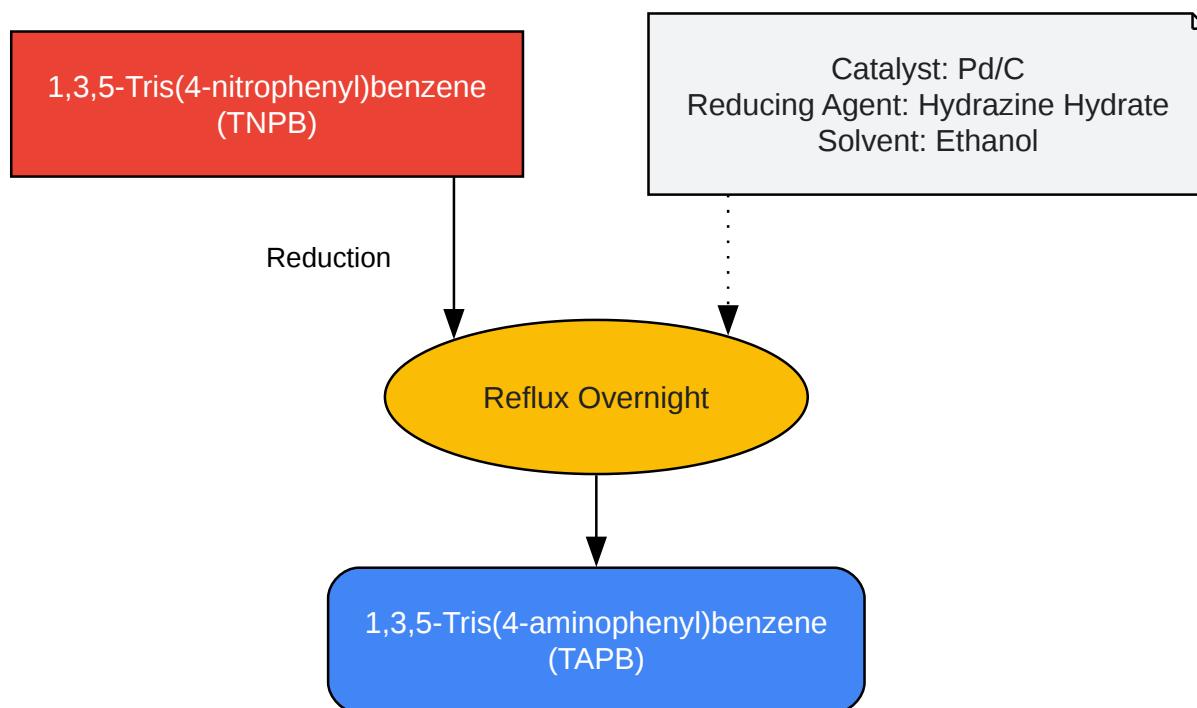
Caption: Synthesis workflow for **1,3,5-Tris(4-nitrophenyl)benzene**.

Reduction to 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

The nitro groups of the title compound can be efficiently reduced to form 1,3,5-Tris(4-aminophenyl)benzene (TAPB), a valuable monomer in polymer chemistry.

Protocol:

- A mixture of **1,3,5-Tris(4-nitrophenyl)benzene** (3 g, 6.80 mmol) and 10 wt. % Palladium on carbon (600 mg) is suspended in ethanol (60 mL)[2].
- The mixture is heated to reflux, and hydrazine hydrate (9 mL) is added dropwise[2].
- The reaction is refluxed overnight[2].
- After completion, the hot reaction mixture is filtered through celite to remove the catalyst.
- The filtrate is cooled to -24°C for 3 hours to induce precipitation.
- The bright-yellow solid precipitate (TAPB) is collected by filtration, washed with cold ethanol (10 mL), and dried in air for 24 hours. This method typically yields the product in high purity (87% yield)[2].



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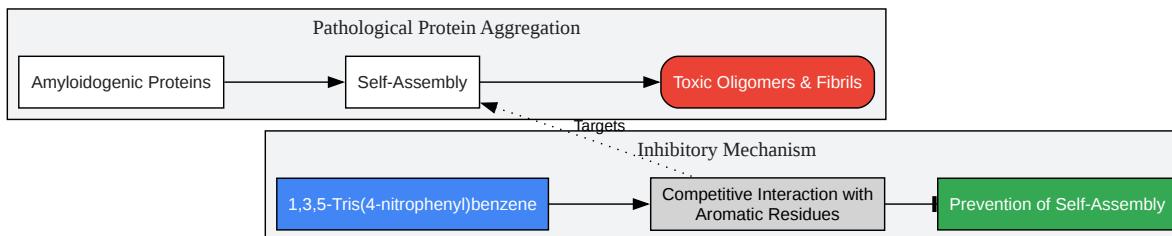
Caption: Reaction pathway for the reduction of TNPB to TAPB.

Key Applications

The unique structure of **1,3,5-Tris(4-nitrophenyl)benzene** makes it a versatile molecule for both therapeutic and materials science applications.

Biochemical Research: Inhibition of Amyloid Fibril Formation

In the field of drug development, **1,3,5-Tris(4-nitrophenyl)benzene** serves as a potent inhibitor of amyloid fibril formation, a pathological hallmark of neurodegenerative diseases like Alzheimer's and Parkinson's.[2] The mechanism involves the competitive interaction of its triphenylbenzene core with aromatic residues in amyloidogenic proteins, such as hen egg white lysozyme (HEWL).[2] This interaction disrupts the self-assembly process that leads to the formation of toxic oligomers and fibrils.[2] The electron-withdrawing nature of the para-nitro groups enhances this inhibitory effect compared to derivatives with electron-donating groups.[2]



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Caption: Mechanism of amyloid fibril inhibition.

Materials Science: Precursor for Porous Materials

1,3,5-Tris(4-nitrophenyl)benzene is a critical precursor for creating nitrogen-doped microporous carbon materials (N-MCs).[2] When reacted with nitrogen-rich compounds like melamine, it can form azo-linked polymers. Subsequent calcination of these polymers yields carbon materials with uniform and tunable pore sizes.[2] These N-MCs exhibit excellent performance in CO₂ capture, showing high uptake capacity and selectivity over N₂. They also

show promise for H₂ adsorption, making them relevant for energy storage and environmental applications.[2]

This guide consolidates critical information on **1,3,5-Tris(4-nitrophenyl)benzene**, providing a foundation for its application in advanced research and development. Its well-defined structure and versatile reactivity ensure its continued importance in creating novel functional materials and therapeutic agents.

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